(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid
CAS No.:
Cat. No.: VC13856394
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27NO4 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | (2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C24H27NO4/c26-23(14-25-22(24(27)28)13-16-7-1-2-8-16)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,1-2,7-8,13-15H2,(H,27,28)/t22-/m0/s1 |
| Standard InChI Key | BHVNHBUFNNPZQT-QFIPXVFZSA-N |
| Isomeric SMILES | C1CCC(C1)C[C@@H](C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CCC(C1)CC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCC(C1)CC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s systematic IUPAC name, 3-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, reflects its structural components: a cyclopentyl group, an Fmoc-protected amine, and a carboxylic acid moiety . Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₇NO₄ | |
| Molecular Weight | 393.48 g/mol | |
| Optical Rotation (α) | -17° ± 2° (C=1 in DMF) | |
| Purity | ≥98% (HPLC) |
The (2S) configuration is critical for its role in solid-phase peptide synthesis (SPPS), where stereochemical integrity ensures proper folding and bioactivity of resultant peptides .
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses confirm the compound’s purity and structural fidelity. The Fmoc group’s aromatic protons resonate at 7.3–7.8 ppm in ¹H NMR, while the cyclopentyl moiety shows characteristic multiplet signals between 1.5–2.5 ppm . Reverse-phase HPLC under gradient elution (acetonitrile/water + 0.1% TFA) yields a single peak at 12.5 minutes, corroborating ≥98% purity .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via Fmoc protection of L-cyclopentylalanine, a non-proteinogenic amino acid. A patented method involves:
-
Amino Acid Activation: L-cyclopentylalanine reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) under basic conditions (pH 8–9) .
-
Purification: Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted reagents .
-
Crystallization: The final compound is crystallized from a mixture of ethanol and water, yielding white crystalline solids .
Analytical Validation
Mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 394.2 [M+H]⁺, consistent with the theoretical molecular weight . Infrared (IR) spectroscopy reveals carbonyl stretches at 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (amide), validating the Fmoc protection .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid, this compound is a cornerstone of SPPS, enabling stepwise assembly of peptides on resin supports. The Fmoc group is selectively removed using piperidine (20% in DMF), exposing the amine for subsequent coupling . Its cyclopentyl side chain enhances peptide hydrophobicity, improving membrane permeability in therapeutic candidates .
Case Study: α4β7 Integrin Antagonist Synthesis
Patent WO2017165676A1 details the use of this compound in synthesizing α4β7 integrin antagonists, which treat inflammatory bowel disease . Key steps include:
-
Resin Loading: The compound is anchored to Wang resin via its carboxylic acid group.
-
Chain Elongation: Iterative deprotection/coupling cycles introduce additional amino acids.
-
Global Deprotection: TFA cleavage releases the peptide, with the cyclopentyl group enhancing binding affinity to α4β7 .
Pharmacological and Material Science Applications
Drug Development
The cyclopentyl moiety’s steric bulk reduces enzymatic degradation, prolonging the half-life of peptide drugs. Preclinical studies highlight its utility in oncology (e.g., peptide-drug conjugates targeting HER2) and neurology (e.g., amyloid-β inhibitors) .
Bioconjugation and Material Engineering
In bioconjugation, the carboxylic acid facilitates covalent attachment to nanoparticles or polymers, enabling targeted drug delivery systems . Additionally, its incorporation into peptidomimetic polymers enhances mechanical properties for biomedical scaffolds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume